N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Description
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that features a bromophenyl group, an oxadiazole ring, and a dimethoxybenzamide moiety
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4/c1-23-13-7-11(8-14(9-13)24-2)15(22)19-17-21-20-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPVHDKOXQUFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The bromophenyl group is introduced via electrophilic aromatic substitution, where bromine is added to a phenyl ring in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic routes to develop derivatives with modified properties.
Synthetic Routes:
- The synthesis typically involves cyclization reactions to form the oxadiazole ring.
- Electrophilic aromatic substitution is used to introduce the bromophenyl group.
Biology
In biological research, this compound is investigated for its potential antimicrobial and anticancer properties . Studies have shown that compounds with the oxadiazole moiety often exhibit significant biological activity.
Biological Activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may inhibit bacterial enzymes or disrupt cell membranes.
- Anticancer Activity: Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells by targeting specific signaling pathways.
Medicine
The therapeutic potential of this compound is being explored in medicinal chemistry. Its bioactive properties make it a candidate for development into new therapeutic agents.
Case Studies:
- A study on similar oxadiazole derivatives demonstrated significant anticancer activity against various cancer cell lines, indicating the potential for this compound to exhibit similar effects .
Industry
In industrial applications, this compound is utilized in the development of advanced materials with specific electronic or optical properties. Its ability to be modified chemically allows for tailored applications in material science.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide | Oxadiazole ring with trifluoromethyl group | Antiproliferative activity against cancer cell lines |
| 2-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)phenol | Similar oxadiazole structure | Antimicrobial properties |
Mechanism of Action
The mechanism by which N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Exhibits promising antimicrobial and antioxidant properties.
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring, in particular, is a versatile scaffold that can be modified to enhance its properties for various applications.
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a 1,3,4-oxadiazole ring fused with a bromophenyl group and a dimethoxy-substituted benzamide moiety. This unique structure is significant in determining its biological activity.
Case Studies
- Antiproliferative Effects : A study on similar oxadiazole derivatives demonstrated significant activity against human breast cancer cells (MCF7) and prostate cancer cells (PC3). The compounds exhibited IC50 values indicating potent cytotoxic effects.
- Mechanism of Action : The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. The presence of electron-withdrawing groups like bromine enhances these effects by stabilizing the active form of the compound.
Other Biological Activities
Besides anticancer properties, this compound may exhibit other biological activities:
- Antimicrobial Activity : Compounds with oxadiazole scaffolds have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific interactions with microbial targets remain an area for further investigation.
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can modulate inflammatory pathways, although specific data on this compound are yet to be published.
Comparative Analysis of Related Compounds
To understand the potential of this compound better, a comparison with structurally related compounds can be insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,3,4-Oxadiazole Derivative A | Structure A | Lacks dimethoxy group; shows different biological activity |
| 4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amine | Structure B | Similar bromophenyl structure but different oxadiazole configuration |
| 5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamide | Structure C | Contains furan instead of phenyl; different interaction profiles |
Q & A
Basic: What are the optimal synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves cyclization of a hydrazide intermediate with a bromophenyl-substituted carboxylic acid derivative. Key steps include:
- Hydrazide Formation: React 3,5-dimethoxybenzoyl chloride with hydrazine hydrate to form the benzamide hydrazide.
- Oxadiazole Cyclization: Treat the hydrazide with 4-bromophenylacetic acid in the presence of a dehydrating agent (e.g., POCl₃ or H₂SO₄) under reflux (80–100°C) for 6–12 hours .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires strict control of temperature, stoichiometry, and catalyst choice (e.g., DMAP for coupling reactions) .
Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the oxadiazole ring (C=N peaks at ~160–165 ppm in ¹³C NMR) and aromatic substituents (e.g., bromophenyl protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~458.04 g/mol) and fragmentation patterns .
Intermediate: What in vitro biological assays are suitable for initial screening of its antimicrobial activity?
Methodological Answer:
- Broth Microdilution Assay: Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative strains (e.g., E. coli ATCC 25922) using CLSI guidelines .
- Time-Kill Curves: Assess bactericidal kinetics at 2× MIC over 24 hours. Include controls like ciprofloxacin .
- Nematode Survival Assays: Use C. elegans-MRSA infection models to evaluate in vivo efficacy, as done for structurally related OZE-II .
Advanced: How does the 4-bromophenyl group influence binding affinity compared to chlorophenyl or methoxyphenyl analogs?
Methodological Answer:
- Molecular Docking: Compare binding poses in target enzymes (e.g., S. aureus dihydrofolate reductase) using AutoDock Vina. The bromine atom’s larger van der Waals radius may enhance hydrophobic interactions in the active site .
- SAR Studies: Synthesize analogs (e.g., 4-chlorophenyl, 4-methoxyphenyl) and measure IC₅₀ values in enzyme inhibition assays. Bromine’s electron-withdrawing effect may improve stability but reduce solubility .
- Thermodynamic Profiling: Use isothermal titration calorimetry (ITC) to quantify ΔG and ΔH changes upon binding .
Advanced: How can contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Assay Standardization: Ensure consistent buffer pH, ionic strength, and cofactor concentrations (e.g., NADH in dehydrogenase assays) .
- Enzyme Source Variability: Compare recombinant vs. native enzymes; batch differences in purity/activity can skew results .
- Statistical Analysis: Apply ANOVA to triplicate datasets and report confidence intervals. Outliers may arise from compound aggregation—confirm via dynamic light scattering .
Intermediate: What strategies mitigate solubility challenges during in vivo studies?
Methodological Answer:
- Formulation Optimization: Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) or nanoemulsions to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve bioavailability, then monitor metabolite release via LC-MS .
Advanced: How does the compound interact with cancer cell proliferation pathways?
Methodological Answer:
- Transcriptomic Profiling: Perform RNA-seq on treated vs. untreated cancer cells (e.g., MCF-7) to identify dysregulated pathways (e.g., PI3K/AKT) .
- Flow Cytometry: Assess cell cycle arrest (G1/S phase) and apoptosis (Annexin V/PI staining) at 24- and 48-hour timepoints .
- Western Blotting: Quantify protein markers (e.g., p53, Bcl-2) to confirm mechanistic targets .
Basic: What are the stability profiles under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze degradation via HPLC; degradation products (e.g., hydrolyzed oxadiazole) indicate sensitivity to moisture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
